Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Overview
Description
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C9H15BrO3 and a molecular weight of 251.12 g/mol . It is a colorless to pale yellow oil that is soluble in chloroform and ethyl acetate . This compound is used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate can be synthesized through the bromination of ethyl 2,2-dimethyl-4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to ethyl 2,2-dimethyl-4-oxopentanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.
Major Products:
Scientific Research Applications
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 5-fluoro-2,2-dimethyl-4-oxopentanoate: Contains a fluorine atom instead of bromine.
Ethyl 5-iodo-2,2-dimethyl-4-oxopentanoate: Contains an iodine atom instead of bromine.
Uniqueness: Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-8(12)9(2,3)5-7(11)6-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXCDNNMZJAPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399203 | |
Record name | ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154325-75-4 | |
Record name | ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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